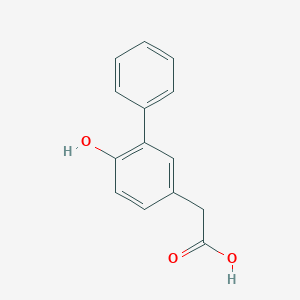
(6-Hydroxybiphenyl-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Hydroxybiphenyl-3-yl)acetic acid is an organic compound with the molecular formula C14H12O3 It is characterized by a biphenyl structure with a hydroxyl group at the 6th position and an acetic acid moiety at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxybiphenyl-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which undergoes a series of reactions to introduce the hydroxyl and acetic acid groups.
Acetic Acid Introduction: The acetic acid moiety is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: (6-Hydroxybiphenyl-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of (6-oxo-biphenyl-3-yl)acetic acid.
Reduction: Formation of (6-hydroxybiphenyl-3-yl)ethanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
(6-Hydroxybiphenyl-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Hydroxybiphenyl-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
- (4-Hydroxybiphenyl-3-yl)acetic acid
- (6-Hydroxybiphenyl-2-yl)acetic acid
- (6-Hydroxybiphenyl-4-yl)acetic acid
Comparison:
- Structural Differences: The position of the hydroxyl and acetic acid groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: (6-Hydroxybiphenyl-3-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-hydroxy-3-phenylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-7-6-10(9-14(16)17)8-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTRNCHHKMCZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B7884317.png)
![3-(Fluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7884330.png)

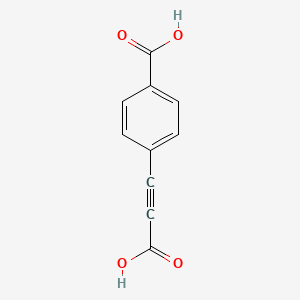
![methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B7884356.png)
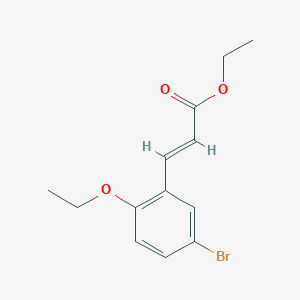
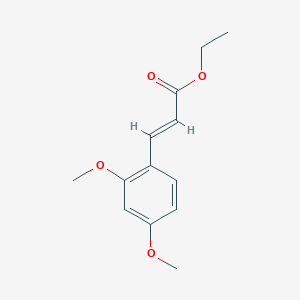
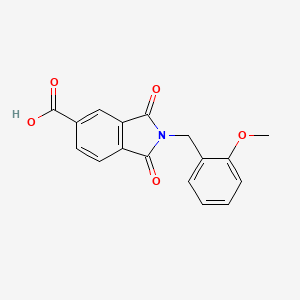
![N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B7884393.png)
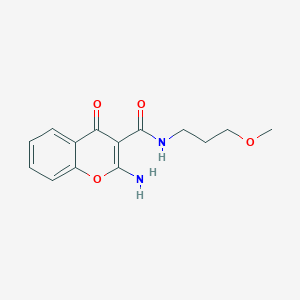
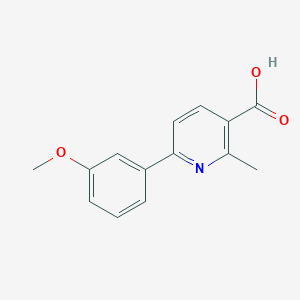
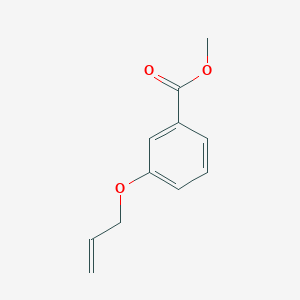

![1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7884423.png)
